Cytochalasin R

GLUT1 inhibition glucose transport metabolic pharmacology

Cytochalasin B (CB) is a cell-permeable fungal metabolite originally isolated from Helminthosporium dematioideum. It belongs to the cytochalasin class of natural products, which are characterized by a macrocyclic lactone core structure fused to an isoindolone ring system.

Molecular Formula C28H39NO5
Molecular Weight 469.6 g/mol
Cat. No. B12372462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytochalasin R
Molecular FormulaC28H39NO5
Molecular Weight469.6 g/mol
Structural Identifiers
SMILESCC1CC=CC2C(C(C(C3C2(C(C=CC(C1)(C)O)O)C(=O)NC3CC4=CC=CC=C4)C)(C)O)O
InChIInChI=1S/C28H39NO5/c1-17-9-8-12-20-24(31)27(4,34)18(2)23-21(15-19-10-6-5-7-11-19)29-25(32)28(20,23)22(30)13-14-26(3,33)16-17/h5-8,10-14,17-18,20-24,30-31,33-34H,9,15-16H2,1-4H3,(H,29,32)/b12-8+,14-13+/t17-,18-,20-,21-,22+,23-,24-,26-,27+,28+/m0/s1
InChIKeyKPQRGEZMOJERCR-RWGJCPSUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cytochalasin B (14930-96-2): A Cell-Permeable Fungal Metabolite with Dual Actin Disruption and Glucose Transport Inhibition Activity


Cytochalasin B (CB) is a cell-permeable fungal metabolite originally isolated from Helminthosporium dematioideum [1]. It belongs to the cytochalasin class of natural products, which are characterized by a macrocyclic lactone core structure fused to an isoindolone ring system. CB exerts two primary pharmacological activities: (1) high-affinity binding to the barbed (fast-growing) end of actin filaments (F-actin) with a dissociation constant (Kd) of 1.4–2.2 nM, thereby inhibiting actin polymerization and disrupting the actin cytoskeleton [2]; and (2) non-competitive inhibition of facilitative glucose transporters (GLUTs) including GLUT1, GLUT2, and GLUT3, with Ki values in the submicromolar range (0.1–0.4 µM for erythrocyte and adipocyte GLUT1) [3][4]. This dual pharmacological profile distinguishes CB from other cytochalasin congeners and makes it a uniquely versatile tool compound for cytoskeletal and metabolic studies.

Cytochalasin B vs. Cytochalasin D: Why These In-Class Congeners Cannot Be Interchanged in Critical Assays


Cytochalasin B (CB) and Cytochalasin D (CD) are frequently treated as functionally interchangeable actin polymerization inhibitors in the literature. However, this assumption of generic substitution is demonstrably invalid and introduces substantial experimental confounding. CB possesses a unique dual pharmacology—inhibiting both actin filament elongation and facilitative glucose transport (GLUT1/2/3)—whereas CD lacks GLUT inhibitory activity entirely [1]. Consequently, any cellular assay involving glucose uptake, glycolysis-dependent viability, or metabolic stress responses will produce divergent outcomes when CB is substituted for CD, irrespective of equivalent actin-binding potency. Furthermore, the relative actin-binding affinity hierarchy established through competitive displacement assays ranks CD > CB for the high-affinity barbed-end site [2], and comparative studies across multiple cell lines reveal cell type–specific and concentration-dependent divergent effects on F-actin polymerization state (depolymerization vs. promotion of polymerization vs. redistribution) [3]. These qualitative and quantitative differences preclude simple molar substitution and underscore the necessity for compound-specific procurement and validation based on the precise experimental endpoint.

Cytochalasin B Differentiation Evidence: Head-to-Head Quantitative Comparisons Against Cytochalasin D and Class Analogs


GLUT1 Glucose Transport Inhibition: A Unique Pharmacological Activity Absent in Cytochalasin D

Cytochalasin B (CB) uniquely inhibits facilitative glucose transport across the plasma membrane, a pharmacological activity entirely absent in Cytochalasin D (CD). In human erythrocytes, adipocytes, and chick embryo fibroblasts, CB inhibits glucose uptake with a Ki ranging from 0.1 to 0.4 µM [1]. CB acts as a non-competitive inhibitor of GLUT1, GLUT2, and GLUT3 isoforms, binding to the endofacial (intracellular) face of the transporter [2][3]. This dual actin/GLUT inhibitory profile renders CB uniquely suited for studies interrogating the intersection of cytoskeletal dynamics and cellular metabolism, whereas CD serves as an actin-specific control compound devoid of metabolic perturbation.

GLUT1 inhibition glucose transport metabolic pharmacology non-competitive inhibition

F-Actin Binding Affinity Hierarchy: Cytochalasin D Exhibits Higher Affinity for the Barbed-End Site Than Cytochalasin B

Competitive displacement assays using [3H]dihydrocytochalasin B demonstrate a clear affinity hierarchy for the high-affinity barbed-end binding site on actin filaments: Cytochalasin D (CD) exhibits higher relative affinity than Cytochalasin B (CB), with the full rank order being CD > Cytochalasin E ≈ Dihydrocytochalasin B [1]. Binding experiments further established that actin filaments (F-actin), but not monomeric G-actin, contain high-affinity binding sites for [3H]cytochalasin B at a stoichiometry of approximately one binding site per 500–600 actin monomers [2]. The absolute dissociation constant (Kd) of CB for F-actin is 1.4–2.2 nM [3].

actin polymerization binding affinity competitive displacement cytoskeleton pharmacology

F-Actin Polymerization State Effects Are Cell-Type and Concentration Dependent: Divergent Outcomes for CB vs. CD in Normal and Tumor Cells

A comparative study treating normal (3T3) and tumor (SV-3T3, B16 melanoma, Ehrlich ascites) cells with CB and CD at 1 µg/mL revealed three distinct effects on the actin polymerization state: depolymerization of F-actin, promotion of polymerization, and redistribution of actin without net change in polymerization state. The occurrence of each effect was dependent on cell type, cell density, cytochalasin concentration, and which specific cytochalasin (CB vs. CD) was applied [1]. Separately, in porcine parthenogenetic oocytes and somatic cell nuclear transfer (SCNT) embryos, CB and CD produced differential effects on pseudo-polar body extrusion and cortical F-actin distribution [2].

F-actin polymerization cell-type specificity comparative pharmacology cytoskeletal remodeling

Antiproliferative Cytotoxicity: Cell Line–Dependent Differential Potency Between CB and CD in Murine Cancer Models

Cytochalasin B demonstrates differential cytotoxicity against adherent versus suspension tumor cell lines, a property relevant for selecting the appropriate cytochalasin congener in oncology-focused studies. CB exhibits higher cytotoxicity against adherent lung carcinoma and melanoma cells compared to suspension P388/ADR leukemia cells, as determined by comparative effects on cell growth and IC50/IC80 values [1]. The reported IC50 values for CB vary markedly by cell line and exposure duration: for short-term (3 h) exposure, IC50 values range from 2.56 µM (M109c lung carcinoma) to 105.5 µM (P388/ADR multidrug-resistant leukemia); for extended (4-day) exposure, IC50 values range from 0.25 µM (M109c) to 0.87 µM (B16BL6 melanoma) [2].

cancer pharmacology cytotoxicity IC50 murine tumor models

Cytochalasin B: Optimal Research and Industrial Application Scenarios Based on Evidence Differentiation


Cellular Glucose Uptake and Metabolic Stress Studies Requiring Simultaneous Actin Cytoskeleton Disruption

Cytochalasin B is the only cytochalasin congener that combines actin filament disruption with potent GLUT1/2/3 glucose transport inhibition (Ki = 0.1–0.4 µM) [1]. This dual activity makes CB the uniquely appropriate tool compound for experiments investigating the intersection of cytoskeletal remodeling and cellular metabolism, including studies of glycolysis-dependent cancer cell survival, glucose deprivation sensitization, and metabolic-cytoskeletal crosstalk. CB should not be substituted with CD in these contexts, as CD lacks GLUT inhibitory activity and would fail to recapitulate the metabolic component of the experimental paradigm [1][2].

Enucleation Procedures and Somatic Cell Nuclear Transfer (SCNT) in Embryology and Reproductive Biotechnology

Cytochalasin B is widely employed for oocyte enucleation in somatic cell nuclear transfer (SCNT) protocols due to its ability to disrupt cortical actin filaments and facilitate removal of the oocyte genome while preserving plasma membrane integrity [3]. Comparative studies in porcine parthenogenetic oocytes demonstrate that CB and CD produce differential effects on pseudo-polar body extrusion and cortical F-actin distribution [4]. Investigators must validate the specific cytochalasin (CB vs. CD) for their species and protocol, as outcomes are not interchangeable.

Multidrug-Resistant (MDR) Cancer Model Studies Where Differential CB Potency Offers an Experimental Advantage

Cytochalasin B exhibits a distinctive cytotoxicity profile across murine cancer cell lines, with IC50 values for short-term (3 h) exposure ranging from 2.56 µM in M109c lung carcinoma to 105.5 µM in P388/ADR multidrug-resistant leukemia, and for extended (4-day) exposure ranging from 0.25 µM (M109c) to 0.87 µM (B16BL6 melanoma) [5]. The substantial potency differential between drug-sensitive and multidrug-resistant cell lines makes CB a valuable probe for interrogating mechanisms of chemoresistance independent of canonical multidrug resistance pathways. Comparative studies indicate that CB demonstrates higher cytotoxicity against adherent carcinoma and melanoma cells than against suspension leukemia cells, a property that should inform congener selection [6].

Actin Polymerization Studies Requiring Precise Control Over the F-Actin/G-Actin Equilibrium with Quantified Binding Affinity

Cytochalasin B binds to the barbed (fast-growing) end of actin filaments with a well-characterized dissociation constant (Kd) of 1.4–2.2 nM [7], and binding experiments have established a stoichiometry of approximately one high-affinity binding site per 500–600 actin monomers in F-actin, with no detectable binding to monomeric G-actin [8]. Competitive displacement assays further define the relative affinity hierarchy among cytochalasin congeners as CD > CB, enabling investigators to select the appropriate congener based on desired potency [9]. These precisely quantified binding parameters make CB a reliable reference standard for actin polymerization inhibition assays and for calibrating novel actin-targeting compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytochalasin R

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.